7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one is a bicyclic compound that has garnered interest in the field of medicinal chemistry due to its unique structural framework and potential biological activities. This compound is part of a broader class of azabicyclo compounds, which are known for their diverse pharmacological properties.
准备方法
The synthesis of 7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one typically involves multistep reactions starting from substituted 2,4-dihydroxoquinoline derivatives. The synthetic route includes the formation of the azabicyclo framework through cyclization reactions. The reaction conditions often involve the use of strong acids or bases to facilitate the cyclization process . Industrial production methods may involve optimizing these reaction conditions to achieve higher yields and purity.
化学反应分析
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at positions where the bicyclic structure is less sterically hindered.
Common Reagents and Conditions: Typical reagents include acids, bases, and oxidizing or reducing agents. Reaction conditions often involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.
科学研究应用
7-Ethyl-7-azabicyclo[42
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound has shown promise in antimicrobial and anticancer research.
Medicine: Due to its potential biological activities, it is being explored as a lead compound for the development of new therapeutic agents.
作用机制
The mechanism of action of 7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one involves its interaction with molecular targets such as enzymes or receptors. In antimicrobial research, it is believed to inhibit bacterial growth by interfering with essential cellular processes. In anticancer research, the compound has shown potential as an inhibitor of β-tubulin, a protein involved in cell division. Molecular docking studies have indicated that the compound binds to the active site of β-tubulin with high affinity, thereby disrupting the microtubule dynamics necessary for cancer cell proliferation .
相似化合物的比较
7-Ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one can be compared with other azabicyclo compounds such as:
7-Azabicyclo[4.2.0]octa-1,3,5-trien-8-one: This compound shares a similar bicyclic structure but lacks the ethyl group at the 7-position.
1H-Imidazo[4,5-c]quinoline derivatives: These compounds have a tricyclic structure and exhibit a wide range of biological activities, including antiviral and antitumor properties.
Tetraimidazoquinoline compounds: These compounds contain multiple imidazoquinoline units and are known for their immunomodulatory effects.
The uniqueness of this compound lies in its specific structural modifications, which confer distinct biological activities and potential therapeutic applications.
属性
CAS 编号 |
91201-94-4 |
---|---|
分子式 |
C9H9NO |
分子量 |
147.17 g/mol |
IUPAC 名称 |
7-ethyl-7-azabicyclo[4.2.0]octa-1,3,5-trien-8-one |
InChI |
InChI=1S/C9H9NO/c1-2-10-8-6-4-3-5-7(8)9(10)11/h3-6H,2H2,1H3 |
InChI 键 |
NWEHBUAFYQQJSR-UHFFFAOYSA-N |
规范 SMILES |
CCN1C2=CC=CC=C2C1=O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。